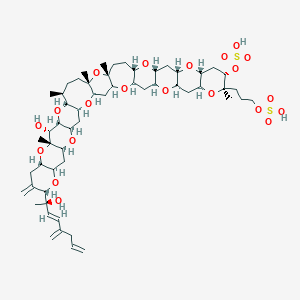
Homoyessotoxin
Descripción general
Descripción
Homoyessotoxin is a solution with a CAS Number 196309-94-1 . It is a marine polyether toxin produced by dinoflagellates and accumulated in filter feeding shellfish .
Synthesis Analysis
The synthesis of Homoyessotoxin involves marine biogenics in sea spray aerosols interacting with the mTOR signaling pathway . The techniques used for YTX analysis include CE with ultraviolet (UV) detection and CE coupled to mass spectrometry (MS) .Molecular Structure Analysis
The molecular structure of Homoyessotoxin involves a marine polyether toxin, 45-hydroxyyessotoxin, which was isolated together with yessotoxin from the scallop, Patinopecten yessoensis .Chemical Reactions Analysis
The chemical reactions of Homoyessotoxin involve significant increased expression of genes related to the mTOR pathway . The techniques used for YTX analysis include CE with ultraviolet (UV) detection and CE coupled to mass spectrometry (MS) .Physical And Chemical Properties Analysis
Homoyessotoxin has a molecular formula of C56H84O21S2 and an average mass of 1157.384 Da . It is a certified calibration solution for 1-Homoyessotoxin, for laboratory use only .Aplicaciones Científicas De Investigación
Acute Toxicity Studies
Studies have investigated the acute toxicity of homoyessotoxin (homoYTX) in comparison to other toxins such as yessotoxin (YTX) and okadaic acid (OA). These studies found that homoYTX exhibits similar lethality to YTX when administered intraperitoneally, but is less toxic than OA. Interestingly, homoYTX did not show major changes in necroscopy after treatment, unlike OA which caused noticeable small intestine and liver damage. Oral treatments with YTX and its derivatives, including homoYTX, did not result in any deaths or signs of toxicity except for some ultrastructural myocardiocyte alterations (Tubaro et al., 2003).
Yessotoxins Overview
Homoyessotoxin, along with other yessotoxins, is known to be lethal after intraperitoneal injection in mice but not after single or repeated oral administration. The primary target organ appears to be the cardiac muscle cells, with these toxins inducing structural changes after both intraperitoneal injection and oral exposure. However, the mechanisms underlying these cardiac effects are not completely understood, and further research is needed to elucidate these pathways (Tubaro et al., 2010).
Identification and Isolation
Studies have focused on isolating and identifying various forms of homoyessotoxin. For instance, 41a-homoyessotoxin, a new analogue of yessotoxin, was isolated from extracts of Protoceratium reticulatum. Additional compounds such as 9-methyl-41a-homoyessotoxin and nor-ring A-yessotoxin have also been identified, contributing to a better understanding of the structural diversity of these toxins (Miles et al., 2004).
Effects on Cell Signaling Pathways
Research has also delved into understanding how homoyessotoxin affects cellular signaling pathways. For instance, the structure-activity relationship of homoyessotoxin was investigated by measuring its potency in causing the accumulation of a specific protein fragment in breast cancer cells. This study revealed that alterations in the structure of homoyessotoxin significantly affect its potency, indicating the importance of specific molecular features for its biological activity (Ferrari et al., 2004).
Potential Pharmaceutical Applications
Recent studies have explored the potential pharmaceutical applications of marine biogenics, including homoyessotoxin. For instance, homoyessotoxin and sea spray aerosols were found to interact with the mTOR signaling pathway, indicating potential uses in novel pharmaceutical applications. This research provides insights into the biological effects of natural sea spray aerosols and their components on human health (Asselman et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(1R,3S,5R,7S,9R,11S,13R,14S,16R,18S,20R,22S,25R,27S,30S,31R,33S,34R,35R,37S,40S,42R,44S,46R,48S)-34-hydroxy-40-[(2R,3E)-2-hydroxy-5-methylideneocta-3,7-dien-2-yl]-13,25,27,30,35-pentamethyl-39-methylidene-13-(3-sulfooxypropyl)-4,8,12,17,21,26,32,36,41,45,49-undecaoxaundecacyclo[25.22.0.03,25.05,22.07,20.09,18.011,16.031,48.033,46.035,44.037,42]nonatetracontan-14-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H84O21S2/c1-10-12-29(2)13-17-52(5,58)51-31(4)21-40-39(72-51)27-47-56(9,75-40)50(57)49-43(71-47)25-42-48(73-49)30(3)14-18-54(7)45(70-42)28-44-55(8,77-54)19-15-32-33(69-44)22-35-34(66-32)23-36-37(67-35)24-41-38(68-36)26-46(76-79(62,63)64)53(6,74-41)16-11-20-65-78(59,60)61/h10,13,17,30,32-51,57-58H,1-2,4,11-12,14-16,18-28H2,3,5-9H3,(H,59,60,61)(H,62,63,64)/b17-13+/t30-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43+,44-,45+,46-,47-,48+,49+,50+,51-,52+,53+,54-,55+,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOXLHZDVJPIKK-SMEADMTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCCOS(=O)(=O)O)OS(=O)(=O)O)C)OC8C1OC9C(C8)OC1CC2C(CC(=C)C(O2)C(C)(C=CC(=C)CC=C)O)OC1(C9O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@@H](C[C@H]3[C@](O2)(CC[C@H]4[C@H](O3)C[C@H]5[C@H](O4)C[C@H]6[C@H](O5)C[C@H]7[C@H](O6)C[C@@H]([C@@](O7)(C)CCCOS(=O)(=O)O)OS(=O)(=O)O)C)O[C@@H]8[C@@H]1O[C@@H]9[C@@H](C8)O[C@H]1C[C@@H]2[C@H](CC(=C)[C@H](O2)[C@@](C)(/C=C/C(=C)CC=C)O)O[C@@]1([C@@H]9O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H84O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880088 | |
| Record name | Homoyessotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1157.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homoyessotoxin | |
CAS RN |
196309-94-1 | |
| Record name | Homoyessotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196309-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yessotoxin, 3-de(2-(sulfooxy)ethyl)-3-(3-(sulfooxy)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196309941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homoyessotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















